molecular formula C8H11Cl2N5O B14889423 (R)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride

(R)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride

Cat. No.: B14889423
M. Wt: 264.11 g/mol
InChI Key: JUTBQLFBIURUKE-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds has garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine with amine hydrochloride in the presence of a suitable base .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Properties

Molecular Formula

C8H11Cl2N5O

Molecular Weight

264.11 g/mol

IUPAC Name

2-chloro-7-[(1R)-1-methoxyethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine;hydrochloride

InChI

InChI=1S/C8H10ClN5O.ClH/c1-4(15-2)6-5(10)3-11-8-12-7(9)13-14(6)8;/h3-4H,10H2,1-2H3;1H/t4-;/m1./s1

InChI Key

JUTBQLFBIURUKE-PGMHMLKASA-N

Isomeric SMILES

C[C@H](C1=C(C=NC2=NC(=NN12)Cl)N)OC.Cl

Canonical SMILES

CC(C1=C(C=NC2=NC(=NN12)Cl)N)OC.Cl

Origin of Product

United States

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